Superior Ex Vivo Metabolic Stability in Human Plasma: 5-O-Acetyl Gemcitabine vs. Parent Gemcitabine
In head-to-head stability testing under identical conditions in human plasma over 120 minutes at 37°C, 5-O-Acetyl Gemcitabine demonstrates markedly superior stability compared to unmodified gemcitabine. The prodrug exhibits >99% parent compound remaining, whereas gemcitabine shows only 87% remaining . This difference reflects the protective effect of 5′-O-acetylation against plasma esterases and CDA-mediated deamination that rapidly degrades the parent drug.
| Evidence Dimension | Metabolic Stability in Human Plasma |
|---|---|
| Target Compound Data | >99% parent compound remaining after 120 min at 37°C |
| Comparator Or Baseline | Gemcitabine: 87% parent compound remaining after 120 min at 37°C |
| Quantified Difference | ≥12 percentage-point increase in intact drug retention; ~13-fold lower degradation (≤1% vs. 13% loss) |
| Conditions | Human plasma, 37°C incubation, 120-minute time point |
Why This Matters
Enhanced plasma stability directly translates to prolonged systemic exposure of intact drug, which may improve tumor drug delivery and reduce the dosing frequency required to achieve therapeutic concentrations.
